1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a phenylpropyl group, and a thiadiazole ring, all connected through a urea linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the desired urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: This compound has a similar methoxyphenyl group but differs in the presence of a pyrazole ring instead of a thiadiazole ring.
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but lacks the thiadiazole and urea linkages.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-14(13-9-5-4-6-10-13)17-22-23-19(26-17)21-18(24)20-15-11-7-8-12-16(15)25-2/h4-12,14H,3H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQHXAFGDGQHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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